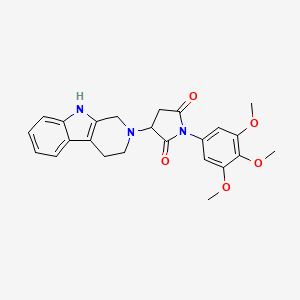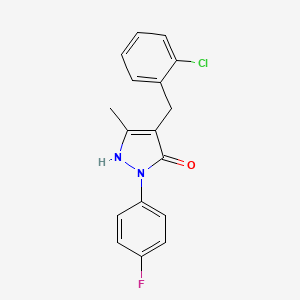![molecular formula C26H23ClN2OS B14963046 (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone](/img/structure/B14963046.png)
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone is a synthetic compound that belongs to the class of benzhydryl piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anticonvulsant, neuroprotective, and antimicrobial properties . The unique structure of this compound, which includes a benzhydryl piperazine moiety and a benzo[b]thiophene ring, contributes to its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone typically involves the following steps:
Formation of Benzhydryl Piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate.
Introduction of Benzo[b]thiophene Moiety: The benzhydryl piperazine is then reacted with 3-chloro-benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
(4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anticonvulsant activities.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with neurotransmitter receptors and ion channels in the central nervous system.
Pathways Involved: It modulates the activity of GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Benzhydryl-piperazin-1-yl)-3-(di substituted) propan-1-one
- 1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl) propan-1-one
- 1-(4-Benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one
Uniqueness
Compared to similar compounds, (4-Benzhydryl-piperazin-1-yl)-(3-chloro-benzo[b]thiophen-2-yl)-methanone exhibits unique properties due to the presence of the benzo[b]thiophene ring, which enhances its pharmacological activity and specificity .
Propiedades
Fórmula molecular |
C26H23ClN2OS |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-(3-chloro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-23-21-13-7-8-14-22(21)31-25(23)26(30)29-17-15-28(16-18-29)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,24H,15-18H2 |
Clave InChI |
UPBDGUXIGSINDW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14962971.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14962981.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-N-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14962984.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14962997.png)
![N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963003.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14963005.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B14963007.png)
![2-(4-Fluorophenoxy)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B14963013.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963030.png)
![methyl [5-amino-6-cyano-7-(3-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B14963033.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963050.png)
